molecular formula C17H30O2 B092827 (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol CAS No. 18671-36-8

(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol

Cat. No.: B092827
CAS No.: 18671-36-8
M. Wt: 266.4 g/mol
InChI Key: PJZDQIGNLCWGIY-ICLMQEEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ferroheme is a complex compound consisting of ferrous iron and a porphyrin. It is an isosteric inhibitor of fatty acid binding to rat liver fatty acid binding protein . This compound plays a crucial role in various biological processes, including oxygen transport and electron transfer.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferroheme is typically synthesized from animal tissue by either synthesis or extraction. The common method involves synthesizing the porphyrin precursor compound and then using various reducing agents, such as sulfite or reduction of magnesium and iron powder, to synthesize Ferroheme .

Industrial Production Methods: In industrial settings, Ferroheme is produced by extracting it from animal tissues, particularly from red blood cells. The extraction process involves separating the heme from the protein component, followed by purification and crystallization to obtain Ferroheme in its pure form .

Chemical Reactions Analysis

Types of Reactions: Ferroheme undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological functions and applications.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ferriheme and various substituted heme compounds, which are essential for different biological processes .

Scientific Research Applications

Ferroheme has a wide range of scientific research applications:

Mechanism of Action

Ferroheme exerts its effects through its ability to bind to proteins and participate in redox reactions. It acts as a prosthetic group in various enzymes, facilitating electron transfer and catalysis. The molecular targets of Ferroheme include cytochromes, catalases, and peroxidases, which are involved in essential biological pathways .

Comparison with Similar Compounds

Ferroheme is unique compared to other similar compounds due to its specific structure and function. Similar compounds include:

Ferroheme’s uniqueness lies in its specific binding properties and its role in various biological processes, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

18671-36-8

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

(6R,6aS,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol

InChI

InChI=1S/C17H30O2/c1-15(2)8-6-9-16(3)13-7-5-10-19-17(13,4)11-12(18)14(15)16/h12-14,18H,5-11H2,1-4H3/t12-,13-,14+,16-,17?/m1/s1

InChI Key

PJZDQIGNLCWGIY-ICLMQEEASA-N

SMILES

CC1(CCCC2(C1C(CC3(C2CCCO3)C)O)C)C

Isomeric SMILES

C[C@]12CCCC([C@@H]1[C@@H](CC3([C@@H]2CCCO3)C)O)(C)C

Canonical SMILES

CC1(CCCC2(C1C(CC3(C2CCCO3)C)O)C)C

Synonyms

(8ξ)-8,13-Epoxy-14,15,16-trinorlabdan-6β-ol

Origin of Product

United States

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